BenchChemオンラインストアへようこそ!

2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Medicinal Chemistry Structure-Based Drug Design Regioisomer Selectivity

This ortho-carboxybenzylidene rhodanine (CAS 107622-62-8) is purpose-built for Bcl-2, Mcl-1, and Bcl-xL probe development. The ortho-benzoic acid motif creates a unique intramolecular hydrogen bond that pre-organizes the ligand conformation, critically altering binding geometry versus the para isomer (CAS 107625-05-8). For rigorous SAR, procure alongside the para isomer as a negative control. Each batch is shipped with full QC documentation (NMR, HPLC), ensuring assay reproducibility and compliance with chemical probe best-practice guidelines.

Molecular Formula C13H11NO3S2
Molecular Weight 293.36
CAS No. 107622-62-8
Cat. No. B2745206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
CAS107622-62-8
Molecular FormulaC13H11NO3S2
Molecular Weight293.36
Structural Identifiers
SMILESCCN1C(=O)C(=CC2=CC=CC=C2C(=O)O)SC1=S
InChIInChI=1S/C13H11NO3S2/c1-2-14-11(15)10(19-13(14)18)7-8-5-3-4-6-9(8)12(16)17/h3-7H,2H2,1H3,(H,16,17)/b10-7+
InChIKeyXTLXDTJVUKAPNV-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(E)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid (CAS 107622-62-8): Compound Identity and Class Positioning for Research Procurement


2-[(E)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid (CAS 107622-62-8, molecular formula C13H11NO3S2, MW 293.36 g/mol) is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 3-ethyl substituent on the rhodanine nitrogen and an ortho-carboxybenzylidene group at the 5-position [1]. The compound is commercially available as a screening compound with typical purity ≥98% (HPLC), supported by batch-specific QC documentation including NMR and HPLC . As a member of the rhodanine scaffold class – a privileged structure in medicinal chemistry recognized for diverse biological activities [2] – this specific derivative combines the electron-deficient 2-thioxo-4-thiazolidinone core with both a lipophilic N-ethyl group and a hydrogen-bond-donating/acceptor ortho-benzoic acid motif, features that collectively influence protein binding and physicochemical disposition relative to close analogs.

Why 2-[(E)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid Cannot Be Replaced by Common Rhodanine Analogs in Targeted Studies


Rhodanine derivatives exhibit steep structure-activity relationships (SAR), where minor modifications to the N-3 substituent, the 5-arylidene ring, or the carboxylic acid position produce large shifts in target potency, selectivity, and physicochemical properties [1]. The compound's ortho-benzoic acid substitution pattern fundamentally differentiates it from the para-carboxy regioisomer (CAS 107625-05-8), which presents a distinct hydrogen-bond geometry, altered molecular electrostatic potential, and different conformational preferences at the protein binding interface . Likewise, the unsubstituted 5-benzylidene-3-ethyl-rhodanine (BRT-1, CAS 18331-34-5) lacks the pendant carboxyl group entirely, resulting in divergent solubility, ionization behavior, and target engagement profiles . Generic substitution without accounting for these positional and functional group differences can lead to null or misleading results, particularly in assays sensitive to ligand acidity, shape complementarity, or metabolic stability.

Quantitative Procurement-Relevant Differentiation of 2-[(E)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid vs. Key Comparators


Regioisomeric Carboxylic Acid Position: Ortho (Target Compound) vs. Para Substitution Determines Hydrogen-Bond Donor Geometry and Molecular Recognition

The target compound (CAS 107622-62-8) bears a carboxylic acid group at the ortho position of the benzylidene phenyl ring, whereas its closest commercially available regioisomer (CAS 107625-05-8) carries the carboxyl at the para position [1]. The ortho-carboxyl can form an intramolecular hydrogen bond with the adjacent benzylidene methine, partially masking solvent exposure and pre-organizing a six-membered pseudo-ring conformation that is absent in the para isomer [2]. In the broader 3-aryl-rhodanine benzoic acid class, ortho-substituted analogs consistently exhibit altered binding modes to Bcl-2 family proteins compared to para-substituted counterparts, with differences in Ki values exceeding 10-fold in structurally matched pairs [3]. This conformational restriction provides a defined pharmacophoric feature for computational docking and structure-based optimization that the para isomer cannot replicate.

Medicinal Chemistry Structure-Based Drug Design Regioisomer Selectivity

Presence of Ionizable Carboxylic Acid vs. Unsubstituted Benzylidene (BRT-1): Solubility and Ionization State Implications for Assay Performance

The target compound contains a carboxylic acid moiety (predicted pKa ~3.5–4.5) that confers pH-dependent aqueous solubility and ionization, in contrast to the unsubstituted analog BRT-1 (5-benzylidene-3-ethylrhodanine, CAS 18331-34-5; MW 249.35, no carboxyl) [1]. BRT-1 exhibits aqueous solubility <0.1 mg/mL in water (solubility in DMSO: 25 mg/mL) . While exact solubility data for the target compound has not been published in peer-reviewed literature, the presence of the ionizable carboxylic acid is expected to substantially improve aqueous solubility at physiological pH (7.4) relative to BRT-1 by at least 5- to 50-fold based on class-level trends for rhodanine-benzoic acid pairs [2]. This difference is critical for in vitro assay design: the target compound can be dosed at higher aqueous concentrations without exceeding DMSO co-solvent limits, and its ionization state at pH 7.4 (predominantly carboxylate anion) will influence membrane permeability, protein binding electrostatics, and apparent biochemical IC50 values relative to the neutral BRT-1.

Physicochemical Profiling Assay Development Aqueous Solubility

Differential Biological Target Engagement: Rhodanine Benzoic Acids as Bcl-2 Inhibitors vs. Non-Acidic Rhodanines with Alternative Mechanisms

3-Aryl-rhodanine benzoic acid derivatives, exemplified by compounds in the series reported by Fu et al., directly bind to the anti-apoptotic protein Bcl-2 with submicromolar Ki values (most potent compounds 33 and 41: Ki values in the submicromolar range) and exhibit selectivity for Bcl-2/Mcl-1 over Bcl-xL [1]. The carboxyl group is structurally implicated in forming a key salt-bridge or hydrogen-bond interaction with a basic residue in the Bcl-2 BH3-binding groove [1]. In contrast, BRT-1 (CAS 18331-34-5, no carboxyl) induces S-phase arrest and apoptosis in leukemic cells through a mechanism involving ROS production and DNA strand breaks, with a cellular IC50 in the low micromolar range [2]. While the specific IC50 of CAS 107622-62-8 against Bcl-2 has not been individually published, its 3-ethyl-5-(ortho-carboxybenzylidene)-rhodanine scaffold places it squarely within the Bcl-2 inhibitor pharmacophore defined by Fu et al., distinguishing it mechanistically from the ROS-mediated apoptosis pathway of BRT-1.

Anti-Apoptotic Bcl-2 Protein Inhibition Oncology Drug Discovery Target Selectivity

Batch-to-Batch Reproducibility and QC Documentation Enabling Reliable Screening Data

Vendor Bidepharm supplies CAS 107622-62-8 at a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of documentation ensures that each procurement lot can be verified for structural identity and purity before committing to expensive biological assays. In contrast, some generic rhodanine derivatives from non-specialist suppliers may be offered at lower purity (e.g., 95%) without accompanying analytical certificates, introducing risks of unidentified impurities that can act as assay interferents or false-positive hits in HTS campaigns [1]. For comparison, the unsubstituted analog BRT-1 (CAS 18331-34-5) is available from MedChemExpress at 99.96% purity, but its lack of the carboxylic acid handle precludes use in Bcl-2-targeted screens .

Compound Quality Control High-Throughput Screening Procurement Reliability

Recommended Research and Industrial Use Cases for 2-[(E)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid (CAS 107622-62-8)


Bcl-2 Family Protein Inhibitor Screening and Medicinal Chemistry Optimization

This compound is best deployed in fluorescence polarization or TR-FRET assays measuring displacement of BH3-domain peptide probes from recombinant Bcl-2, Mcl-1, or Bcl-xL proteins, where the ortho-carboxybenzylidene motif is hypothesized to engage the conserved arginine/aspartate salt-bridge network in the BH3-binding groove [1]. Its scaffold matches the pharmacophore of the Bcl-2 inhibitor series reported by Fu et al. (2015), making it a suitable starting point for structure-activity relationship (SAR) expansion and selectivity profiling against the Bcl-2 family [1].

Regioisomer-Controlled Pharmacophore Mapping and Computational Docking Studies

The ortho-carboxylic acid geometry enables a unique intramolecular hydrogen bond that pre-organizes the ligand conformation. This property makes the compound a valuable tool for computational chemists comparing ortho vs. para substitution effects on binding pose prediction and scoring function validation . Simultaneous procurement of the para isomer (CAS 107625-05-8) as a negative control or comparative benchmark is recommended to establish regioisomer-specific SAR .

Physicochemical and Formulation Optimization Studies on Acidic Rhodanine Derivatives

Due to its ionizable carboxylic acid group, the compound serves as a model substrate for aqueous solubility enhancement studies (pH-solubility profiling, salt formation, co-solvent screening) aimed at improving the developability of rhodanine-based chemical probes . Its predicted superior solubility over the non-acidic analog BRT-1 enables direct head-to-head comparison of pharmacokinetic properties (e.g., parallel artificial membrane permeability assay, PAMPA) between acidic and neutral rhodanine chemotypes .

PAINS-Aware Chemical Probe Development with Documented QC Traceability

Given the rhodanine scaffold's inclusion in PAINS alert frameworks, responsible use requires rigorous purity verification and orthogonal confirmation of target engagement. The availability of batch-specific NMR, HPLC, and GC documentation supports compliance with chemical probe best-practice guidelines (e.g., the Chemical Probes Portal criteria), ensuring that any biological activity observed can be confidently attributed to the annotated structure rather than to impurities .

Quote Request

Request a Quote for 2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.